

Orelabrutinib with MIED regimen rrCNSL

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orelabrutinib

CAS No.: 1655504-04-3

Cat. No.: S538198

Get Quote

Study Design and Patient Demographics

This evidence comes from a retrospective analysis of 37 patients with rrCNSL treated at Beijing Tiantan Hospital from March 2021 to December 2022 [1].

Table 1: Key Patient Baseline Characteristics (N=37)

Characteristic	Value
Median Age	55 years (range, 33-83)
Gender (Male/Female)	22 (59.5%) / 15 (40.5%)
Disease Type	
• rrPCNSL	34 (91.9%)
• rrSCNSL	3 (8.1%)
DLBCL Subtype (Hans Algorithm)	
• Non-GCB	24 (64.9%)
• GCB	3 (8.1%)

Characteristic	Value
• Unknown	10 (27.0%)
Disease Status	
• Relapsed	11 (29.7%)
• Refractory	26 (70.3%)
Median Number of Prior Lines of Therapy	2 (range, 1-6)

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this study, the following protocol details the methodology.

Treatment Regimen

- **Orelabrutinib:** 150 mg, administered orally, once daily continuously [1].
- **Ore-MIED Chemotherapy Cycle:**
 - **High-Dose Methotrexate:** Dose as per institutional standards for the MIED regimen.
 - **Ifosfamide:** Dose as per institutional standards for the MIED regimen.
 - **Etoposide:** Dose as per institutional standards for the MIED regimen.
 - **Dexamethasone:** Dose as per institutional standards for the MIED regimen.
- **Cycle Duration:** Each treatment cycle is 3 weeks [1].
- **Treatment Duration:** Patients received 3-6 cycles of the combination therapy [1].

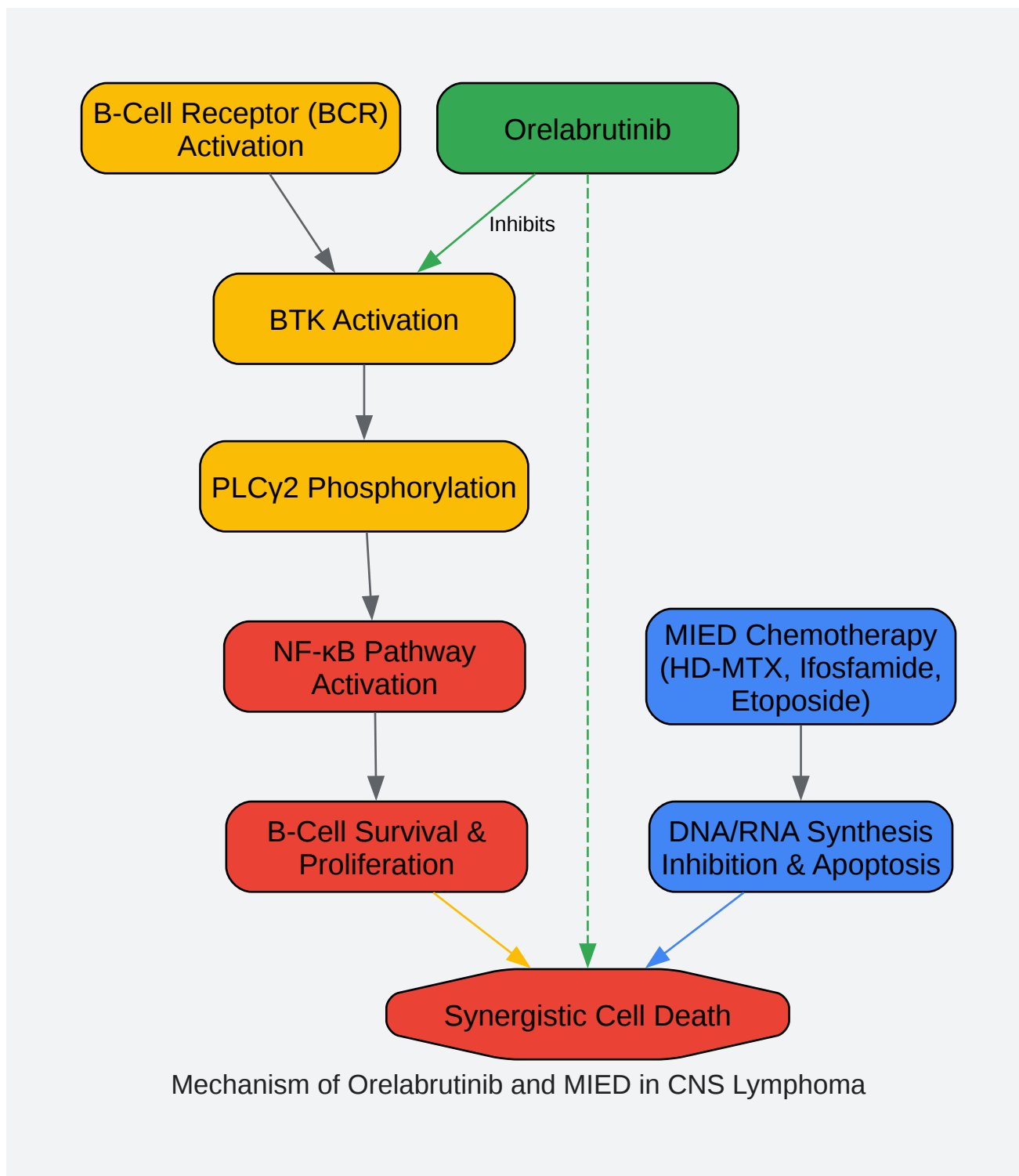
Response and Safety Assessment

- **Efficacy Assessment:**
 - **Primary Tool:** Enhanced MRI of the brain.
 - **Frequency:** Performed before every cycle [1].
 - **Additional Assessments:**
 - Cerebrospinal fluid (CSF) examination and ocular slit lamp every three cycles [1].
 - Whole-body PET-CT for patients with systemic involvement [1].
- **Response Criteria:**

- **CNS Disease:** International Primary CNS Lymphoma Collaborative Group (IPCG) criteria [1].
- **Systemic Disease:** 2014 Lugano classification [1].
- **Safety Assessment:**
 - **Tool:** Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0 [1].
 - **Monitoring:** Adverse events were recorded throughout the treatment period [1].

Mechanism of Action and Rationale

The therapeutic rationale for the Ore-MIED regimen is rooted in the distinct but complementary mechanisms of its components and the pharmacokinetic profile of **orelabrutinib**.



[Click to download full resolution via product page](#)

The diagram above illustrates the synergistic mechanism. The key points are:

- **Orelabrutinib:** As a highly selective BTK inhibitor, it blocks constitutive BCR signaling, a known driver of B-cell lymphomagenesis [2]. Its high blood-brain barrier penetration allows effective targeting of

CNS lesions [1].

- **Chemotherapy (MIED):** The combination agents (high-dose Methotrexate, Ifosfamide, Etoposide) target rapidly dividing cells through mechanisms like inhibition of DNA and RNA synthesis, providing a direct cytotoxic effect [1].
- **Synergistic Effect:** By simultaneously disrupting pro-survival signals (BTK inhibition) and inducing direct cell death (chemotherapy), the Ore-MIED regimen achieves a synergistic anti-tumor effect [1].

Analysis and Future Directions

The **89.2% ORR** is notable in a heavily pre-treated population (median of 2 prior lines of therapy), suggesting effectiveness even after multiple treatment failures [1]. While the median PFS was 7.0 months, the fact that the median OS was not reached indicates that patients who respond may achieve prolonged survival, a crucial outcome in this setting [1].

Future development should focus on **prospective, randomized trials** to validate these findings against other salvage regimens. Exploration of this combination as a **bridge to consolidative therapies** like autologous stem cell transplantation is another promising avenue. Furthermore, research into **biomarkers** of response could help identify patient subgroups most likely to benefit from this targeted therapy approach [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Efficacy of individualized orelabrutinib-based regimens in ... [pmc.ncbi.nlm.nih.gov]
2. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Orelabrutinib with MIED regimen rrCNSL]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538198#orelabrutinib-with-mied-regimen-rrcnsl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com